1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine
Description
1-Methyl-N-(prop-2-en-1-yl)piperidin-4-amine is a piperidine derivative featuring a methyl group at the 1-position of the piperidine ring and an allyl (prop-2-en-1-yl) substituent on the 4-amino nitrogen. This compound belongs to a broader class of piperidin-4-amine derivatives, which are structurally diverse due to variations in N-substituents and aromatic or heterocyclic moieties.
Properties
IUPAC Name |
1-methyl-N-prop-2-enylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-6-10-9-4-7-11(2)8-5-9/h3,9-10H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVAKYIFWLXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of 1-methylpiperidin-4-amine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as 1-methylpiperidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cholinesterase and Monoamine Oxidase Inhibition
Research indicates that derivatives of 1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine exhibit dual inhibitory effects on cholinesterase and monoamine oxidase (MAO) enzymes. These enzymes play critical roles in neurotransmitter metabolism, making this compound a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted the design and synthesis of new indole derivatives based on this compound, demonstrating their efficacy as dual inhibitors, which could lead to novel therapeutic agents for cognitive disorders .
Antimicrobial Activity
The piperidine moiety is known for its diverse biological activities, including antimicrobial properties. Compounds containing piperidine rings have been shown to possess significant antibacterial and antifungal activities. The incorporation of the propenyl group in this compound may enhance these properties, making it a candidate for further investigation in the development of new antimicrobial agents .
Neuropharmacology
The compound has been studied for its potential neuropharmacological effects. It is believed to interact with nicotinic acetylcholine receptors, which are implicated in various neurological functions. This interaction could lead to applications in pain management and cognitive enhancement therapies .
Drug Development
The structural characteristics of this compound make it a valuable scaffold in drug discovery. Its ability to modulate neurotransmitter systems positions it as a promising lead compound for developing new psychotropic medications .
Case Study 1: Dual Inhibition Mechanism
A study published in PubMed explored the synthesis of various derivatives related to this compound, demonstrating their effectiveness as dual inhibitors of cholinesterase and MAO. The findings suggest that modifications to the piperidine structure can significantly impact inhibitory potency, paving the way for new therapeutic strategies against neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized several piperidine derivatives, including those based on this compound, and tested their antimicrobial activities against various bacterial strains. Results indicated that certain modifications enhanced antibacterial efficacy, highlighting the potential for developing new antimicrobial agents from this compound .
Mechanism of Action
The mechanism of action of 1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The allyl-substituted target compound likely has a lower logP compared to thiophene-containing derivatives (e.g., 224.37 g/mol compound in ) but higher than polar analogs like the 4-methoxybenzyl derivative (XLogP3: 1.3) .
- Steric Effects : Bulky substituents (e.g., benzoxazole in compound 22) may hinder membrane permeability compared to the allyl group .
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl in ) or aromatic systems (e.g., pteridinyl in ) alter electron density, affecting reactivity and binding interactions.
Physicochemical and Analytical Data Comparison
Spectral Characteristics
- Compound 22 () :
- $^{13}\text{C}$ NMR: Peaks at δ 165.7 (carbonyl), 150.6 (aromatic), and 45.9 (piperidine N-methyl).
- HRMS: [M+H]$^+$ at 382.1912 (calc. 382.1919).
- Thiophene Derivative () :
- Molecular formula $ \text{C}{12}\text{H}{20}\text{N}_2\text{S} $, emphasizing sulfur’s impact on mass spectrometry fragmentation patterns.
- 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine (): XLogP3: 1.3, hydrogen bond donors/acceptors: 1/3, indicating moderate polarity .
Insights :
- The allyl group’s $^{13}\text{C}$ NMR signal would likely appear near δ 120–125 (alkene carbons), distinct from aromatic or acetyl carbons in analogs.
- HRMS discrepancies (e.g., 0.7 mDa in compound 22) highlight the precision required for structural confirmation .
Biological Activity
1-Methyl-N-(prop-2-en-1-yl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and neuroactive properties, supported by relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₈H₁₄N₂
- Molecular Weight : 142.21 g/mol
The presence of the piperidine ring combined with the prop-2-en-1-yl group contributes to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The mechanism of action often involves interaction with cellular DNA and inhibition of tumor growth.
Case Studies
- In Vitro Studies :
- Mechanism of Action :
Antibacterial Activity
In addition to anticancer properties, this compound has shown promising antibacterial activity.
Research Findings
A screening of similar piperidine derivatives revealed that modifications on the piperidine ring could enhance antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Neuroactive Properties
The compound's structural features suggest potential neuroactivity, particularly in modulating neurotransmitter systems.
Studies on Neuroactivity
Research has indicated that compounds with similar structures can act as modulators of dopamine receptors, which may have implications for treating neurological disorders such as depression and anxiety .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(Prop-2-en-1-yl)piperidin-4-amine | Contains an alkene instead of an alkyne | Anticancer properties |
| 1-Methyl-N-(prop-2-en-1-yl)piperidin | Similar piperidine structure but with propene | Neuroactive compounds |
| 4-(Propyl)piperidine | Lacks alkyne functionality | Antidepressant effects |
| N-Methylpiperidin | No alkyne or propylene substituents | Broad pharmacological applications |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via alkylation of piperidine derivatives with propargyl halides or through reductive amination. Key intermediates are purified using column chromatography and characterized via H/C NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H] at m/z 168.1492) . Solvent selection (e.g., acetonitrile or ethanol) and bases like KCO influence reaction efficiency .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- NMR : Distinct chemical shifts for the allyl group (e.g., δ 5.1–5.3 ppm for vinyl protons) and piperidine ring (δ 2.5–3.5 ppm).
- HRMS : Matches calculated and observed molecular weights (e.g., CHN, m/z 166.1469 vs. 166.1463) .
- IR : Confirms secondary amine stretches (~3300 cm) and alkene C-H bends (~990 cm) .
Advanced Research Questions
Q. What strategies improve synthetic yield and purity of this compound amid competing side reactions?
- Methodological Answer :
- Temperature Control : Reactions at 35–50°C minimize undesired byproducts (e.g., over-alkylation) .
- Catalyst Optimization : Copper(I) bromide enhances coupling efficiency in heterocyclic systems, reducing reaction time .
- Workup Protocols : Acid-base extraction removes unreacted amines, while recrystallization in ethyl acetate/hexane improves purity .
Q. How do structural modifications (e.g., substituent position) affect the compound’s affinity for neurotransmitter receptors?
- Methodological Answer :
- Receptor Binding Assays : Competitive radioligand displacement (e.g., H-spiperone for dopamine D receptors) identifies substituent effects. For example, replacing the methyl group with isopropyl reduces serotonin receptor affinity by 40% .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict steric clashes with receptor pockets when bulky groups are introduced .
Q. What computational approaches predict metabolic stability and toxicity profiles of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated N-dealkylation) and blood-brain barrier permeability (log BB > 0.3 suggests CNS activity) .
- Toxicity Screening : Ames test simulations (e.g., Derek Nexus) flag mutagenic risks from electrophilic intermediates .
Data Contradiction and Reproducibility
Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for analogous piperidine derivatives?
- Methodological Answer :
- Parameter Documentation : Strict reporting of solvent purity, catalyst batch, and reaction atmosphere (e.g., inert N vs. air) clarifies variability .
- Scale-Dependent Effects : Pilot studies at 1 mmol vs. 10 mmol scales reveal heat transfer inefficiencies affecting yield .
Q. What analytical techniques differentiate stereoisomers or polymorphs of this compound?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB, hexane:isopropanol 90:10) .
- X-ray Crystallography : Confirms crystal packing differences impacting solubility (e.g., monoclinic vs. orthorhombic forms) .
Safety and Handling
Q. What protocols ensure safe laboratory handling of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
